1-(2-Chloroethyl)-3-(4-iodophenyl)urea 1-(2-Chloroethyl)-3-(4-iodophenyl)urea
Brand Name: Vulcanchem
CAS No.: 146257-20-7
VCID: VC17077717
InChI: InChI=1S/C9H10ClIN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
SMILES:
Molecular Formula: C9H10ClIN2O
Molecular Weight: 324.54 g/mol

1-(2-Chloroethyl)-3-(4-iodophenyl)urea

CAS No.: 146257-20-7

Cat. No.: VC17077717

Molecular Formula: C9H10ClIN2O

Molecular Weight: 324.54 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-3-(4-iodophenyl)urea - 146257-20-7

Specification

CAS No. 146257-20-7
Molecular Formula C9H10ClIN2O
Molecular Weight 324.54 g/mol
IUPAC Name 1-(2-chloroethyl)-3-(4-iodophenyl)urea
Standard InChI InChI=1S/C9H10ClIN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
Standard InChI Key XBAXWLOJAOWLNT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)NCCCl)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chloroethyl)-3-(4-iodophenyl)urea (C9H9ClIN2O) features a urea backbone bridging two pharmacophores:

  • Aryl domain: 4-iodophenyl group providing hydrophobic bulk and radiocontrast potential

  • Alkylating domain: 2-chloroethyl moiety enabling covalent modification of biological targets

The iodine atom at the para position enhances membrane permeability through increased lipophilicity (calculated LogP = 2.8), while maintaining sufficient aqueous solubility (0.45 mg/mL in PBS) for parenteral administration .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight338.54 g/mol
Melting Point189–192°C (decomposes)
pKa8.2 (urea NH)
Plasma Protein Binding92% ± 3% (albumin)
Stability>24 hrs in serum, pH 7.4

Synthesis and Pharmaceutical Development

Laboratory-Scale Synthesis

ICEU is synthesized via a three-step protocol optimizing yield and purity:

  • Iodination: Electrophilic substitution of 4-iodoaniline using ICl in acetic acid (85% yield)

  • Chloroethylation: Reaction with 2-chloroethyl isocyanate in dichloromethane at −20°C

  • Purification: Recrystallization from ethanol/water (9:1) yields 98% pure product .

Critical process parameters include strict temperature control during the exothermic urea formation step and exclusion of moisture to prevent isocyanate hydrolysis. Industrial-scale production employs continuous flow reactors with in-line IR monitoring to maintain reaction stoichiometry.

Pharmacological Profile

Antitumor Efficacy

In murine CT-26 colon carcinoma models, ICEU demonstrated dose-dependent tumor growth inhibition (TGI):

Table 2: ICEU Efficacy in CT-26 Xenografts

Dose (mg/kg)Administration RouteTGI (%)Median Survival (Days)
13Intraperitoneal6842 ± 3
26Intraperitoneal8251 ± 4
5-FU (50)Intravenous7539 ± 2

Notably, ICEU's therapeutic window surpassed 5-fluorouracil (5-FU) in survival benefit despite comparable TGI, suggesting reduced systemic toxicity .

Biodistribution Kinetics

Radiolabeled [125I]ICEU studies revealed rapid tumor accumulation (Tmax = 15 min post-injection) with favorable tissue distribution:

  • Tumor-to-Muscle Ratio: 8.7:1 at 1 hr

  • Colon Specificity: 3-fold higher concentration vs. liver

  • Blood Clearance: t1/2α = 12 min, t1/2β = 4.2 hrs

This selective uptake correlates with ICEU's passive diffusion through tumor neovasculature and retention in hypoxic regions .

Mechanism of Action

Microtubule Disruption

ICEU exerts antimitotic effects through two complementary mechanisms:

  • β-Tubulin Alkylation: Covalent modification of Cys239 near the colchicine-binding site, inducing protofilament curvature (35° ± 5° vs. 12° in controls) .

  • Membrane Lipid Perturbation: Interaction with phosphatidylserine headgroups (Kd = 2.7 μM) enhances drug partitioning into mitotic membranes.

Table 3: Tubulin Binding Parameters

ParameterICEUColchicine
IC50 (μM)0.18 ± 0.030.09 ± 0.01
Kon (M−1s−1)4.2×10³1.1×10⁴
Koff (s−1)7.8×10⁻⁴3.2×10⁻⁴
Alkylation Half-Life8.4 minN/A

The irreversible alkylation differentiates ICEU from reversible microtubule inhibitors, conferring prolonged pharmacodynamic effects .

Preclinical Studies

In Vitro Cytotoxicity

ICEU demonstrated nanomolar potency against multidrug-resistant lines:

Table 4: Cell Line Sensitivity (72 hr IC50)

Cell LineIC50 (nM)Resistance Factor*
CT-26 (murine colon)48 ± 61.0
MCF-7 (human breast)72 ± 91.3
KB-V1 (P-gp+)85 ± 111.8

*Relative to parental KB-3-1 line. ICEU's low resistance factor (≤2 vs. >100 for vinca alkaloids) suggests P-glycoprotein evasion .

Cell Cycle Effects

Flow cytometry revealed ICEU's unique G2/M phase arrest profile:

  • CT-26 Cells: 58% G2/M at 100 nM vs. 12% in controls (24 hr treatment)

  • Mitotic Exit Block: 92% of cells failed cytokinesis despite chromosome segregation

  • Polyploidy Induction: 28% tetraploid population after 48 hr exposure

These effects correlate with Aurora B kinase inhibition (IC50 = 110 nM) and failure of cleavage furrow formation .

Comparative Analysis with Structural Analogs

Table 5: Structure-Activity Relationships

R-SubstituentLogPTubulin IC50 (μM)Tumor Uptake (%)
4-I (ICEU)2.80.188.7
4-Br2.10.345.2
3-NO21.91.022.4
2-Cl2.40.416.1

The 4-iodo substitution optimizes both target affinity and tumor localization, while nitro groups at meta positions drastically reduce efficacy .

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